(1S,2R)-Tranylcypromine hydrochloride
Description
Properties
IUPAC Name |
(1S,2R)-2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1986-47-6, 4548-34-9 | |
| Record name | Tranylcypromine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranylcypromine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANYLCYPROMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H4CZX4FYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological and Neurochemical Underpinnings
Monoamine Neurotransmitter System Modulation
The cornerstone of tranylcypromine's action is its ability to elevate the concentrations of several critical monoamine neurotransmitters in the brain. nih.gov By irreversibly inhibiting MAO-A and MAO-B, tranylcypromine prevents the breakdown of serotonin, norepinephrine, dopamine, and epinephrine. drugbank.comwikipedia.orgcancer.gov This leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased amount available for release into the synaptic cleft. drugbank.com The enhanced presence of these monoamines is thought to be a key factor in its therapeutic effects. drugbank.commedsafe.govt.nz At higher therapeutic doses, tranylcypromine may also exhibit norepinephrine reuptake inhibition, further contributing to increased noradrenergic activity. nih.govresearchgate.net
Neuroplasticity and Neurotrophic Factor Regulation
Emerging research indicates that tranylcypromine's effects extend beyond simple neurotransmitter modulation to include the regulation of neuroplasticity and neurotrophic factors. nih.govresearchgate.net Chronic administration of antidepressants, including tranylcypromine, has been associated with changes in neuroplasticity. nih.govresearchgate.net One of the key molecules implicated in this process is brain-derived neurotrophic factor (BDNF). nih.govscholaris.ca Studies have shown that tranylcypromine treatment can increase BDNF mRNA and protein levels in the hippocampus. nih.gov This effect appears to be dependent on the uptake of peripheral insulin-like growth factor-1 (IGF-1) into the central nervous system. nih.gov The upregulation of BDNF and other neurotrophic factors may contribute to the long-term therapeutic effects of tranylcypromine by promoting neuronal survival and function. scholaris.caresearchgate.net
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation
The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system involved in the body's response to stress, and its dysregulation has been implicated in mood disorders. nih.govfrontiersin.orgkcl.ac.uk Tranylcypromine has been shown to modulate HPA axis activity. nih.gov
A key mechanism through which tranylcypromine influences the HPA axis is by attenuating the synthesis of corticotropin-releasing factor (CRF) in response to stress. nih.govresearchgate.netsci-hub.se Chronic treatment with tranylcypromine has been found to reduce the stress-induced increase in CRF heteronuclear RNA (hnRNA) synthesis in the paraventricular nucleus of the hypothalamus. psu.edunih.gov This suggests that tranylcypromine may diminish the sensitivity of CRF neurons to stressful stimuli, rather than altering their baseline activity. psu.edunih.gov By reducing the hypersecretion of CRF under stress, tranylcypromine may help to normalize HPA axis function. nih.govresearchgate.netsci-hub.se
Receptor-Level Investigations
While the primary action of tranylcypromine is MAO inhibition, some studies have explored its direct interactions with neurotransmitter receptors. Research has shown that tranylcypromine itself has a weak affinity for dopamine D3 receptors and displays some selectivity over D2 receptors. acs.org However, this interaction is considered weak. acs.org
Further investigations have revealed that chronic tranylcypromine administration can lead to adaptive changes in receptor systems. For instance, chronic treatment has been associated with a decrease in the number of tryptamine (B22526) receptors in the cortex. cbg-meb.nl Additionally, studies have indicated a downregulation of α2-adrenergic receptors following long-term tranylcypromine use. cbg-meb.nl Chronic treatment has also been shown to increase the expression of the GABAB(2) subunit and enhance the response to a GABAB-receptor agonist in the hippocampus. cbg-meb.nl In other studies, chronic tranylcypromine treatment led to a significant increase in CB1 receptor binding density in the prefrontal cortex and hippocampus. nih.govebi.ac.uk
Table 1: Investigated Receptor Interactions of Tranylcypromine
| Receptor | Finding | Source |
|---|---|---|
| Dopamine D3 Receptor | Weak affinity (Ki = 12.8 μM) | acs.org |
| Tryptamine Receptors | Chronic administration decreases receptor number in the cortex. | cbg-meb.nl |
| α2-Adrenergic Receptors | Chronic administration causes downregulation. | cbg-meb.nl |
| GABAB Receptors | Chronic treatment increases GABAB(2) subunit expression and enhances response to agonists. | cbg-meb.nl |
| CB1 Receptors | Chronic treatment increases receptor binding density in the prefrontal cortex and hippocampus. | nih.govebi.ac.uk |
Receptor-Level Investigations
Desensitization of 5-HT1A Autoreceptors
Tranylcypromine, an inhibitor of monoamine oxidases (MAOs), leads to a desensitization of serotonin 5-HT1A autoreceptors. nih.govoup.com These autoreceptors are located on the cell bodies and dendrites of serotonin neurons in the dorsal raphe nucleus and function as a key part of a negative feedback loop. physiology.orgoup.com When stimulated, they inhibit the neuron's firing rate and the release of serotonin (5-HT). The therapeutic action of some antidepressants is associated with the gradual desensitization of these autoreceptors. physiology.org
Chronic administration of monoamine oxidase inhibitors (MAOIs) like tranylcypromine increases the extracellular levels of serotonin. oup.com This sustained increase in serotonin leads to the overstimulation and subsequent desensitization of the 5-HT1A autoreceptors. oup.com This desensitization reduces the autoinhibitory feedback, ultimately allowing for a greater firing rate of serotonin neurons and enhanced serotonin release in projection areas. oup.comphysiology.org
Research in animal models has demonstrated this desensitizing effect. In one study, a pre-treatment with tranylcypromine was shown to prevent the typical 5-HT-lowering effect of the 5-HT1A receptor agonist, 8-OH-DPAT. nih.gov Normally, 8-OH-DPAT potently decreases extracellular 5-HT levels by stimulating the 5-HT1A autoreceptors. nih.gov However, following tranylcypromine administration, 8-OH-DPAT failed to significantly alter 5-HT levels, indicating the autoreceptors had become non-responsive or desensitized. nih.gov Conversely, using a 5-HT1A receptor antagonist, WAY 100635, can also induce a neurochemical sensitization, further highlighting the role of these autoreceptors in the effects of MAOIs. nih.gov This process is believed to be a key mechanism contributing to the therapeutic effects of tranylcypromine. oup.com
| Compound | Receptor/Target | Effect on 5-HT Levels (Post-Tranylcypromine) | Implication |
|---|---|---|---|
| 8-OHDPAT | 5-HT1A Receptor Agonist | Failed to decrease extracellular 5-HT nih.gov | Demonstrates desensitization of 5-HT1A autoreceptors nih.gov |
| WAY 100635 | 5-HT1A Receptor Antagonist | Induces behavioral and neurochemical sensitization nih.gov | Confirms the role of 5-HT1A receptor blockade in modulating serotonergic activity nih.gov |
Interaction with Dopamine Receptor Signaling via TAAR1
Tranylcypromine's neurochemical effects extend to the dopaminergic system, partly through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1). abcam.com As a monoamine oxidase inhibitor, tranylcypromine prevents the breakdown of monoamines, which includes not only serotonin and norepinephrine but also a class of compounds known as trace amines, such as β-phenylethylamine (β-PEA) and tyramine. abcam.comnih.gov This inhibition leads to an increased availability of these trace amines. abcam.com
TAAR1 is a G-protein coupled receptor that is expressed in key monoaminergic brain regions, including dopamine neurons. nih.govmdpi.com It is activated by these endogenous trace amines. nih.govmdpi.com There is significant evidence that TAAR1 plays a crucial role in modulating the dopamine system. nih.govmdpi.com It can regulate the firing rate of dopaminergic neurons and alter the responsiveness of dopamine receptors. nih.gov
Specifically, research has demonstrated a direct physical and functional interaction between TAAR1 and the dopamine D2 receptor (D2R). nih.gov These two receptors can form heterodimers in the cell membrane. nih.gov The activation of TAAR1 by trace amines (whose levels are elevated by tranylcypromine) can influence D2R signaling. nih.gov This interaction is considered a potential target for novel therapeutic agents for neuropsychiatric conditions. abcam.commdpi.com The interplay between tranylcypromine's effect on trace amine levels and the subsequent activation of TAAR1 provides a mechanism by which the drug influences dopamine receptor signaling. abcam.comnih.gov
| Molecule/Receptor | Role | Interaction with Tranylcypromine |
|---|---|---|
| Tranylcypromine | Monoamine Oxidase (MAO) Inhibitor | Inhibits the breakdown of trace amines, increasing their concentration. abcam.com |
| Trace Amines (e.g., β-PEA) | Endogenous Ligands | Increased levels lead to activation of TAAR1. nih.gov |
| TAAR1 | G-protein Coupled Receptor | Activated by trace amines, it modulates dopamine signaling. nih.govmdpi.com |
| Dopamine D2 Receptor (D2R) | Dopamine Receptor | Functionally and physically interacts with TAAR1, forming heterodimers. nih.gov |
Evolution of Research Perspectives on Tranylcypromine Hydrochloride
Initial research on tranylcypromine (B92988) hydrochloride centered on its potent, non-selective, and irreversible inhibition of MAO-A and MAO-B. psychiatryonline.orgwikipedia.org This mechanism increases the levels of monoamine neurotransmitters in the brain, which was the basis for its use in treating depressive disorders. drugbank.com Structurally related to amphetamine, early studies also noted its stimulant-like effects. scirp.org
Over time, research has expanded to investigate its efficacy in treatment-resistant depression, where other antidepressants have failed. nih.govresearchgate.net Studies have also explored its potential in other conditions such as anxiety disorders. nih.gov
A significant shift in research perspective occurred with the discovery of tranylcypromine's activity beyond MAO inhibition. This has opened new avenues for investigation into its potential therapeutic applications in oncology and neurodegenerative diseases. wikipedia.orgasco.org
Multifaceted Modulatory Actions: Beyond Monoamine Oxidase Inhibition
Irreversible Monoamine Oxidase Inhibition
Tranylcypromine functions as an irreversible and non-selective inhibitor of monoamine oxidase (MAO). wikipedia.orgdrugbank.comtaylorandfrancis.com This inhibition leads to an increase in the synaptic availability of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine. drugbank.compatsnap.comresearchgate.net The long-lasting pharmacological effects of tranylcypromine, extending for several days to weeks, are a direct consequence of this irreversible enzyme inactivation, which necessitates the synthesis of new MAO enzymes for the restoration of normal function. wikipedia.orgpatsnap.com
Non-Selective Inhibition of MAO-A and MAO-B Isoforms
Tranylcypromine hydrochloride does not discriminate between the two primary isoforms of monoamine oxidase, MAO-A and MAO-B, inhibiting both. wikipedia.orgpatsnap.compsychopharmacologyinstitute.com While both isoforms are responsible for the breakdown of monoamines, they exhibit different substrate specificities and are located in different tissues. drugbank.com MAO-A is predominantly found in the periphery and is the primary catalyst for the degradation of serotonin, norepinephrine, epinephrine, dopamine, and tyramine. drugbank.com MAO-B is also involved in dopamine metabolism. psychopharmacologyinstitute.com The non-selective nature of tranylcypromine's inhibition means that the metabolic pathways for all these neurotransmitters are affected. patsnap.comresearchgate.net Although considered non-selective, some studies suggest a slight preference for the MAO-B isoenzyme over MAO-A. wikipedia.org
Kinetic Characterization of MAO Inhibition
The interaction between tranylcypromine and the MAO enzymes has been characterized through detailed kinetic studies, providing insights into its potency and the nature of its inhibitory action.
The apparent inhibitor constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. For tranylcypromine, the Ki values for MAO-A and MAO-B have been determined, though some variability exists across different studies. One report indicates Ki values of 101.9 µM for MAO-A and 16.0 µM for MAO-B, suggesting a higher affinity for the B isoform. scientificlabs.co.ukmerckmillipore.com Another study reported IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) of 2.3 µM for MAO-A and 0.95 µM for MAO-B, which also points to a somewhat greater potency for MAO-B. abcam.com
Table 1: Apparent Ki and IC50 Values for Tranylcypromine Inhibition of MAO Isoforms
| Isoform | Apparent Ki (µM) | IC50 (µM) |
|---|---|---|
| MAO-A | 101.9 scientificlabs.co.ukmerckmillipore.com | 2.3 abcam.com |
| MAO-B | 16.0 scientificlabs.co.ukmerckmillipore.com | 0.95 abcam.com |
The irreversible inhibition of MAO by tranylcypromine is a time-dependent process that can be described by specific kinetic parameters, including the inactivation rate constant (kinact) and the inhibitor concentration that produces half-maximal inactivation rate (KI). Studies have shown that the rate constant for inactivation by clorgyline, another MAO inhibitor, is significantly faster than that of tranylcypromine. mdpi.com The potency of irreversible inhibitors is often expressed as the ratio kinact/KI. For tranylcypromine, this ratio is reported to be 0.1 min−1·µM−1 for MAO-A and 0.2 min−1·µM−1 for MAO-B, indicating a marginally better inactivation efficiency for MAO-B. taylorandfrancis.com
Table 2: Inactivation Parameters for Tranylcypromine
| Isoform | kinact/KI (min−1·µM−1) |
|---|---|
| MAO-A | 0.1 taylorandfrancis.com |
| MAO-B | 0.2 taylorandfrancis.com |
Molecular Mechanism of Inactivation: Covalent Adduct Formation with Flavin Adenine (B156593) Dinucleotide (FAD)
The irreversible nature of tranylcypromine's inhibition stems from the formation of a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO. scientificlabs.co.ukmerckmillipore.comresearchgate.net This process is mechanism-based, meaning the enzyme itself catalyzes the transformation of tranylcypromine into a reactive species that then inactivates the enzyme. nih.gov The proposed mechanism involves a radical process where an electron is transferred from the amino group of tranylcypromine to the oxidized flavin, leading to the formation of an amine radical cation and a flavosemiquinone. taylorandfrancis.com This is followed by the opening of the cyclopropyl (B3062369) ring and subsequent adduct formation. taylorandfrancis.com
X-ray crystallography studies of MAO-B in complex with tranylcypromine have revealed the precise location of the covalent bond. researchgate.netnih.gov The tranylcypromine molecule, following its ring-opening, forms a covalent adduct with the C4a atom of the FAD isoalloxazine ring. researchgate.netnih.govst-andrews.ac.uk This is distinct from other classes of MAO inhibitors, such as phenelzine (B1198762) and pargyline, which form adducts at the N5 position of the FAD. researchgate.netnih.gov The formation of this C4a adduct permanently modifies the FAD cofactor, rendering the MAO enzyme inactive. nih.gov
Lysine-Specific Demethylase 1 (LSD1/BHC110) Inhibition
Beyond its well-known effects on MAO, tranylcypromine is also a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as BHC110. wikipedia.orgtocris.comcancer.gov LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones. nih.gov
Tranylcypromine acts as an irreversible inhibitor of LSD1. tocris.combpsbioscience.combpsbioscience.com This inhibition occurs through a mechanism-based inactivation process, where tranylcypromine forms a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor. tandfonline.com This action effectively inactivates the enzyme, preventing it from carrying out its demethylase function. cancer.govtandfonline.com The structural homology between LSD1 and MAO enzymes underlies tranylcypromine's ability to inhibit both. nih.govfrontiersin.org
The inhibitory potency of tranylcypromine against LSD1 has been quantified through various studies. The half-maximal inhibitory concentration (IC50) for LSD1 is reported to be less than 2 µM in some studies and specifically as 20.7 µM in others. bpsbioscience.comnih.govmedchemexpress.comactivemotif.com The inhibition constant (Ki), which reflects the binding affinity, has been reported as 242.7 µM for LSD1. bpsbioscience.combpsbioscience.com These parameters provide a quantitative measure of tranylcypromine's effectiveness as an LSD1 inhibitor.
| Enzyme | IC50 (µM) | Ki (µM) | Source |
|---|---|---|---|
| LSD1 | < 2 | Not Reported | nih.govactivemotif.com |
| LSD1 | 20.7 | 242.7 | bpsbioscience.combpsbioscience.commedchemexpress.com |
| MAO-A | 2.3 | 101.9 | bpsbioscience.combpsbioscience.commedchemexpress.com |
| MAO-B | 0.95 | 16 | bpsbioscience.combpsbioscience.commedchemexpress.com |
LSD1 specifically removes mono- and dimethyl groups from lysine (B10760008) 4 of histone H3 (H3K4) and lysine 9 of histone H3 (H3K9), which are key modifications in gene regulation. nih.gov By irreversibly inhibiting LSD1, tranylcypromine blocks this demethylation process. tocris.combio-techne.com This leads to a global increase in the methylation of H3K4. bpsbioscience.comnih.govactivemotif.com For instance, treatment of P19 embryonal carcinoma cells with tranylcypromine resulted in a noticeable increase in global H3K4 methylation. bpsbioscience.comnih.gov Similarly, in human-induced pluripotent stem cell-derived cerebral organoids, tranylcypromine treatment led to an increased expression of di-methylated H3K4. nih.govresearchgate.net
The inhibition of LSD1 and the subsequent increase in histone methylation, particularly at H3K4, leads to the derepression of LSD1 target genes. wikipedia.org LSD1 is often part of a repressor complex that silences gene expression. frontiersin.org When tranylcypromine inhibits LSD1, this repression is lifted, allowing for the transcriptional activation of these target genes. cancer.gov Studies have shown that tranylcypromine treatment results in the transcriptional derepression of specific LSD1 target genes, including Egr1 and the pluripotency marker Oct4. nih.govactivemotif.com This mechanism is also believed to interfere with the GFI1-mediated repression of PU.1 target genes, which can induce differentiation in acute myeloid leukemia (AML). nih.gov
Interaction with Other Enzymatic Systems
Tranylcypromine hydrochloride's interaction extends beyond monoamine oxidases to other critical enzymatic systems, notably the cytochrome P450 (CYP) family of enzymes. These interactions are characterized by varying degrees of selectivity and inhibition kinetics, which are crucial for understanding the compound's broader pharmacological profile.
Cytochrome P450 Enzyme Inhibition
Tranylcypromine has been demonstrated to be a potent inhibitor of several cytochrome P450 enzymes. Its inhibitory effects are not uniform across the CYP superfamily, showing a degree of selectivity for certain isoforms.
Tranylcypromine is recognized as a potent and selective inhibitor of CYP2A6. psu.edunih.govresearchgate.net This selectivity is significant, as well-characterized and selective inhibitors for CYP2A6 are not abundant. psu.edunih.gov The inhibition of CYP2A6 by tranylcypromine is competitive in nature. nih.govmdpi.com The potency of this inhibition is highlighted by its low IC50 value for coumarin (B35378) 7-hydroxylation, a model activity for CYP2A6, which has been reported as 0.42 ± 0.07 µM. nih.govresearchgate.netebi.ac.uk In studies using cDNA-expressing microsomes, tranylcypromine inhibited CYP2A6 with an apparent Ki value of 0.08 µM, demonstrating a potency that is approximately 60- to 5000-fold greater than its inhibition of other P450 enzymes. nih.gov Further studies have shown that the different stereoisomers of tranylcypromine exhibit varying inhibitory potencies against CYP2A6-mediated nicotine (B1678760) metabolism, with R-(+)-tranylcypromine (Ki = 0.05 µM) being the most potent, followed by the racemic mixture (+/-)-tranylcypromine (Ki = 0.08 µM), and then S-(-)-tranylcypromine (Ki = 2.0 µM). nih.gov
Table 1: Inhibitory Potency of Tranylcypromine and its Enantiomers on CYP2A6
| Compound | Apparent Ki (µM) |
|---|---|
| R-(+)-Tranylcypromine | 0.05 nih.gov |
| (+/-)-Tranylcypromine | 0.08 nih.gov |
Tranylcypromine also exhibits inhibitory activity against CYP2E1, albeit to a lesser extent than its effect on CYP2A6. The IC50 value for tranylcypromine in chlorzoxazone (B1668890) 6-hydroxylation, a marker for CYP2E1 activity, is approximately 3.0 ± 1.1 µM. nih.govresearchgate.netebi.ac.ukselleckchem.com This indicates that tranylcypromine is a less potent inhibitor of CYP2E1 compared to CYP2A6. psu.edu Some studies have even reported tranylcypromine to be a good inhibitor of CYP2E1. biorxiv.org
Kinetic studies have revealed that tranylcypromine acts as a mixed-type inhibitor for both CYP2A6 and CYP2E1 activities in human liver microsomes. psu.edu This suggests a complex interaction with the enzyme, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. In contrast, other research has characterized the inhibition of CYP2A6 by tranylcypromine as competitive. nih.govmdpi.com Additionally, tranylcypromine has been shown to be a competitive inhibitor of CYP2C19 (Ki = 32 µM) and CYP2D6 (Ki = 367 µM), and a noncompetitive inhibitor of CYP2C9 (Ki = 56 µM). nih.gov
Given its potent and selective inhibition of CYP2A6, tranylcypromine is considered a suitable tool for in vitro metabolism studies. psu.edunih.govresearchgate.netebi.ac.uk Its ability to selectively block the activity of CYP2A6 allows researchers to delineate the specific metabolic pathways mediated by this enzyme. psu.edu When comparing the inhibitory potency across various CYP enzymes, tranylcypromine is over 13 times more potent as an inhibitor of CYP2A6 than any of the other CYP enzymes studied. psu.edu The selectivity of tranylcypromine is further emphasized by the fact that its non-amine analog, cyclopropylbenzene, is a much less potent inhibitor of CYP1A, CYP2A6, CYP2C19, and CYP2E1 activities and does not inhibit CYP2C9, CYP2D6, or CYP3A4 at all. nih.gov
Table 2: IC50 Values of Tranylcypromine for Various CYP Isoforms
| CYP Isoform | Model Activity | IC50 (µM) |
|---|---|---|
| CYP2A6 | Coumarin 7-hydroxylation | 0.42 ± 0.07 nih.govresearchgate.netebi.ac.uk |
| CYP2E1 | Chlorzoxazone 6-hydroxylation | 3.0 ± 1.1 nih.govresearchgate.netebi.ac.uk |
| CYP1A2 | >10 nih.govebi.ac.uk | |
| CYP2C9 | >10 nih.govebi.ac.uk | |
| CYP2C19 | >10 nih.govebi.ac.uk | |
| CYP2D6 | >10 nih.govebi.ac.uk |
CYP46A1 Inhibition
In addition to its effects on the more commonly studied drug-metabolizing CYP enzymes, tranylcypromine has been identified as a potent inhibitor of CYP46A1, also known as cholesterol 24-hydroxylase. wikipedia.orgnih.gov This enzyme plays a crucial role in cholesterol elimination from the brain. nih.gov Tranylcypromine inhibits CYP46A1 at nanomolar concentrations. wikipedia.org X-ray crystallography studies have revealed that tranylcypromine binds to the active site of CYP46A1, with its nitrogen atom coordinating the heme iron. nih.gov This structural insight helps to explain the high-affinity binding and potent inhibition of this enzyme by tranylcypromine. nih.gov
Copper-Containing Amine Oxidase Inhibition
Beyond its well-established effects on flavin-containing monoamine oxidases (MAO-A and MAO-B), tranylcypromine has been investigated for its potential to inhibit copper-containing amine oxidases (CAOs). nih.gov Research has shown that tranylcypromine can inhibit certain mammalian, plant, bacterial, and fungal CAOs. nih.gov
A study examining the effects of tranylcypromine on various CAOs found that bovine plasma amine oxidase (BPAO), equine plasma amine oxidase (EPAO), and Arthrobacter globiformis amine oxidase (AGAO) experienced significant activity loss upon incubation with the drug. nih.gov The inhibition of BPAO was determined to be completely reversible, with activity fully restored after dialysis. nih.gov In contrast, while the inhibition of AGAO was also ultimately reversible, dialysis did not completely remove the bound compound, suggesting a higher affinity for the active site. nih.gov Notably, human kidney diamine oxidase (HKAO) was not significantly inhibited by tranylcypromine, which suggests that the inhibition of diamine oxidase is unlikely to be a source of some of the adverse effects seen in patients. nih.gov
The crystal structure of the CAO from E. coli complexed with tranylcypromine has provided further insights. nih.govresearchgate.net These studies revealed that tranylcypromine, a racemic mixture, binds stereospecifically, with only one enantiomer occupying the active site. nih.govresearchgate.net This binding occurs through the formation of a covalent adduct with the topaquinone (B1675334) (TPQ) cofactor of the enzyme. doi.org The observed differences in inhibition among various CAOs highlight the structural diversity of their active sites, which influences their reactivity with inhibitors like tranylcypromine. nih.gov
Table 1: Investigated Copper-Containing Amine Oxidases and Tranylcypromine Inhibition
| Enzyme | Source | Inhibition by Tranylcypromine | Reversibility |
| Human Kidney Diamine Oxidase (HKAO) | Human | Not significant | N/A |
| Bovine Plasma Amine Oxidase (BPAO) | Bovine | Significant | Reversible |
| Equine Plasma Amine Oxidase (EPAO) | Equine | Significant | Not specified |
| Pea Seedling Amine Oxidase (PSAO) | Plant | Not significant | N/A |
| Arthrobacter globiformis Amine Oxidase (AGAO) | Bacterial | Significant | Reversible |
| Pichia pastoris Lysyl Oxidase (PPLO) | Fungal | Not significant | N/A |
Monoamine Reuptake and Releasing Activity
In addition to enzyme inhibition, tranylcypromine also modulates monoaminergic neurotransmission through its effects on monoamine transporters.
Norepinephrine Reuptake Inhibition
Tranylcypromine acts as an inhibitor of the norepinephrine transporter (NET). pnas.orgresearchgate.net This action contributes to increased levels of norepinephrine in the synaptic cleft, complementing its primary MAO-inhibiting effect. fiveable.medrugbank.comnih.gov Studies have shown that tranylcypromine inhibits the reuptake of norepinephrine with a half-maximal inhibitory concentration (IC50) value of 8.7 μM. pnas.org This norepinephrine reuptake inhibition is considered a supplementary mechanism that becomes more pronounced at higher therapeutic doses. researchgate.net The inhibition of norepinephrine reuptake by NET may enhance the therapeutic efficacy of the drug. pnas.org
Table 2: Norepinephrine Reuptake Inhibition by Tranylcypromine
| Parameter | Value |
| IC50 | 8.7 μM pnas.org |
| ID50 | 0.43–1.2 μM nih.gov |
Low Potency as a Dopamine, Norepinephrine, and Serotonin Releasing Agent
Unraveling the Neurochemical Intricacies of Tranylcypromine Hydrochloride
Tranylcypromine hydrochloride, a well-established monoamine oxidase inhibitor (MAOI), exerts a profound influence on the central nervous system. Its therapeutic effects are rooted in a complex interplay of pharmacological and neurochemical actions that modulate key neurotransmitter systems, influence neural plasticity, and regulate the body's stress response. This article provides a focused exploration of these underpinnings, adhering strictly to the outlined neurobiological mechanisms.
Cellular and Molecular Biological Investigations
Effects on Gene Expression and Epigenetic Regulation
Tranylcypromine (B92988) hydrochloride is recognized as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. tocris.comnih.gov This enzyme plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), which in turn influences gene transcription. nih.gov By inhibiting LSD1, tranylcypromine prevents the demethylation of these histone residues. tocris.comwikipedia.org
The inhibition of LSD1 by tranylcypromine has been shown to have significant effects on cellular differentiation and gene expression. For instance, in rat neural stem cells, treatment with tranylcypromine led to an increase in the expression of glial fibrillary acidic protein (GFAP), a marker for astrocytes, while decreasing the expression of βIII-tubulin (TUBB3), a neuronal marker. nih.gov This suggests that by inhibiting LSD1, tranylcypromine can direct the fate of neural stem cells towards an astrocytic lineage. nih.gov Specifically, it was observed that tranylcypromine enhanced the transcription of the Gfap gene and reduced the transcription of the Tubb3 gene. nih.gov These findings highlight the role of LSD1 in maintaining the proliferative state of neural stem cells and indicate that its inhibition by tranylcypromine can induce specific transcriptional changes that lead to astrocytogenesis. nih.gov This mechanism of action underscores the potential of tranylcypromine to modulate gene expression through epigenetic modifications.
| Target Enzyme | Action of Tranylcypromine | Effect on Histone Modification | Consequence on Gene Transcription | Reference |
| Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Irreversible Inhibition | Prevents demethylation of H3K4 and H3K9 | Modulates expression of genes involved in cell differentiation | tocris.comnih.gov |
Cellular Responses and Signaling Pathways
Tranylcypromine has demonstrated the ability to modulate neuroinflammatory responses by affecting microglial activation and the production of proinflammatory cytokines. nih.gov In studies involving BV2 microglial cells, tranylcypromine was found to selectively alter the levels of proinflammatory cytokines induced by lipopolysaccharide (LPS). nih.govnih.gov Furthermore, in LPS-injected wild-type mice, tranylcypromine significantly reduced both microglial activation and the levels of proinflammatory cytokines. nih.govresearchgate.net This anti-inflammatory effect was also observed in a mouse model of Alzheimer's disease (5xFAD mice), where tranylcypromine injection led to a significant decrease in microglial activation. nih.gov However, its impact on astrocyte activation in the same model was less pronounced. nih.gov These findings suggest that tranylcypromine can suppress neuroinflammatory responses by targeting microglial cells. nih.gov
| Cell Type | Stimulus | Effect of Tranylcypromine | Reference |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Altered proinflammatory cytokine levels | nih.govnih.gov |
| Wild-type Mice (in vivo) | Lipopolysaccharide (LPS) | Reduced microglial activation and proinflammatory cytokine levels | nih.govresearchgate.net |
| 5xFAD Mice (in vivo) | Amyloid-Beta (Aβ) | Decreased microglial activation | nih.gov |
The mechanism by which tranylcypromine exerts its anti-inflammatory effects in microglia involves the modulation of specific signaling pathways. Research has shown that tranylcypromine can regulate the Toll-like receptor 4 (TLR4)/extracellular signal-regulated kinase (ERK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway in response to LPS stimulation in BV2 microglial cells. nih.govnih.gov Activation of TLR4 by LPS is a key step in initiating the inflammatory cascade in microglia. nih.gov Tranylcypromine's intervention in this pathway alters the subsequent neuroinflammatory responses. nih.gov By modulating the TLR4/ERK/STAT3 signaling cascade, tranylcypromine can influence the expression of genes involved in inflammation, thereby controlling the production of proinflammatory mediators. nih.govnih.gov
Tranylcypromine has shown neuroprotective effects against the toxicity induced by amyloid-beta (Aβ) oligomers in primary cortical neurons. nih.govresearchgate.net Aβ oligomers are known to cause neuronal death and are implicated in the pathology of Alzheimer's disease. nih.gov Studies have demonstrated that tranylcypromine can significantly prevent Aβ-induced neuronal death in a concentration-dependent manner. nih.govresearchgate.net The protective effect was observed to be maximal at a concentration of 10 µM. nih.gov This suggests that tranylcypromine can interfere with the neurotoxic cascade initiated by Aβ, thereby preserving neuronal viability. nih.govnih.gov
| Compound | Maximal Protective Concentration | Cell Type | Insult | Reference |
| Tranylcypromine (TCP) | 10 µM | Primary Cortical Neurons | Amyloid-β (1-42) oligomers | nih.gov |
| TCP Butyramide (TCP-But) | 1 µM | Primary Cortical Neurons | Amyloid-β (1-42) oligomers | nih.gov |
| TCP Acetamide (B32628) (TCP-Ac) | 100 nM | Primary Cortical Neurons | Amyloid-β (1-42) oligomers | nih.gov |
Suppression of HIF-1α Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a crucial transcription factor that enables cellular adaptation to low-oxygen (hypoxic) conditions. nih.gov Research has demonstrated that tranylcypromine hydrochloride (TCP) can suppress the HIF-1α pathway. nih.gov In a mouse model of corneal alkali burn, a condition associated with hypoxia, HIF-1α expression was significantly elevated. nih.gov Subconjunctival injection of TCP was found to reduce this heightened HIF-1α expression. nih.gov
Further in vitro investigations using a hypoxia-reoxygenation model in human umbilical vein endothelial cells (HUVECs) corroborated these findings. The hypoxia-induced increase in HIF-1α levels was significantly reversed by treatment with TCP. nih.gov This effect is linked to TCP's known activity as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumor angiogenesis regulation. nih.govnih.gov The inhibition of LSD1 by TCP appears to be a key mechanism through which it downregulates the HIF-1α pathway, thereby preventing subsequent angiogenesis and ferroptosis. nih.gov Overexpression of HIF-1α was shown to counteract the therapeutic effects of LSD1 inhibition, confirming the critical role of this pathway. nih.gov
Exploration of JAK2/STAT3 Pathway Involvement
The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is a fundamental signaling cascade that mediates cellular responses to various cytokines and growth factors, playing a key role in processes like inflammation and cell survival. nih.govnih.gov Studies suggest that tranylcypromine hydrochloride can modulate this pathway. In research on neuroinflammatory responses, TCP was found to regulate lipopolysaccharide (LPS)-mediated TLR4/ERK/STAT3 signaling in microglial cells. nih.gov Specifically, it altered the levels of phosphorylated STAT3 (p-STAT3) in the cell nucleus, indicating a direct influence on the pathway's activation. nih.gov
Further evidence linking these pathways comes from corneal neovascularization models, where the JAK2/STAT3 pathway's involvement was explored. nih.gov The use of AG490, a JAK2 inhibitor, was shown to effectively reduce the expression of HIF-1α. nih.gov This suggests a potential interplay where the JAK2/STAT3 pathway may act upstream or in concert with the HIF-1α pathway, and that TCP's therapeutic effects could be partially mediated through its influence on this signaling axis. nih.govnih.gov
Oxidative Stress and Ferroptosis Pathways
Ferroptosis is a distinct form of regulated cell death driven by iron-dependent lipid peroxidation. nih.govfrontiersin.org It is biochemically characterized by the depletion of glutathione (B108866) and the inactivation of the antioxidant enzyme glutathione peroxidase 4 (GPX4). nih.gov Tranylcypromine hydrochloride has been shown to significantly impact the molecular events central to oxidative stress and ferroptosis. nih.gov
Influence on Reactive Oxygen Species (ROS) Levels
Reactive oxygen species (ROS) are highly reactive molecules that, at elevated levels, can cause significant damage to cell structures, a condition known as oxidative stress. maastrichtuniversity.nl In a model of corneal alkali burn, injury led to a marked increase in ROS levels. nih.gov Treatment with tranylcypromine hydrochloride effectively reversed this increase, demonstrating a potent antioxidant-like effect. nih.gov This reduction in ROS was also observed in in vitro cell models subjected to hypoxia-reoxygenation, where TCP treatment led to decreased ROS levels. nih.gov
Regulation of Antioxidative Stress Indicators (e.g., Superoxide (B77818) Dismutase, Glutathione)
The cellular defense against oxidative stress relies on a network of antioxidant enzymes and molecules. Key indicators of this defense system include superoxide dismutase (SOD) and glutathione (GSH). nih.gov Malondialdehyde (MDA) is a widely used biomarker for lipid peroxidation, the damaging process that ROS inflicts on cell membranes. nih.gov
Studies have shown that injury conditions which increase ROS also lead to a reduction in crucial antioxidative stress indicators. nih.gov Treatment with tranylcypromine hydrochloride was found to reverse these changes. Specifically, TCP administration increased the activity of SOD and the levels of GSH, bolstering the cell's antioxidant capacity. nih.govnih.gov Concurrently, it decreased the levels of MDA, indicating a reduction in lipid peroxidation. nih.gov
Table 1: Effect of Tranylcypromine Hydrochloride on Oxidative Stress Markers
Marker Condition Effect of Tranylcypromine Hydrochloride Source Reactive Oxygen Species (ROS) Corneal Alkali Burn / Hypoxia-Reoxygenation Decrease [1, 3] Malondialdehyde (MDA) Corneal Alkali Burn / Hypoxia-Reoxygenation Decrease nih.gov Superoxide Dismutase (SOD) Corneal Alkali Burn / Hypoxia-Reoxygenation Increase [1, 3] Glutathione (GSH) Corneal Alkali Burn / Hypoxia-Reoxygenation Increase [1, 3]
Modulation of Ferrous Ion Levels and Key Ferroptosis Proteins
A hallmark of ferroptosis is the accumulation of intracellular iron, particularly in its ferrous (Fe2+) state, which catalyzes the lipid peroxidation reactions that ultimately lead to cell death. mdpi.com Research in a corneal injury model demonstrated that alkali burns led to elevated levels of ferrous ions. nih.gov Injection of tranylcypromine hydrochloride successfully reversed this increase, suggesting it interferes with the iron dysregulation that drives ferroptosis. nih.gov
The central regulator of ferroptosis is the enzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione to repair lipid peroxides and prevent their accumulation. nih.govnih.gov The anti-ferroptotic effect of TCP is associated with its impact on key proteins within this pathway. nih.gov By inhibiting the upstream HIF-1α pathway, tranylcypromine hydrochloride prevents the downstream events of ferroptosis, including the damaging accumulation of ferrous ions and lipid peroxides that would otherwise occur in the context of GPX4 compromise. nih.govnih.gov
Table 2: Effect of Tranylcypromine Hydrochloride on Ferroptosis Markers
Marker Condition Effect of Tranylcypromine Hydrochloride Source Ferrous Ion (Fe2+) Corneal Alkali Burn / Hypoxia-Reoxygenation Decrease [1, 3] Ferroptosis Process Corneal Alkali Burn / Hypoxia-Reoxygenation Inhibition nih.gov Key Ferroptosis Proteins (e.g., GPX4) Corneal Alkali Burn / Hypoxia-Reoxygenation Modulation of pathway to prevent GPX4 compromise [1, 3]
Preclinical Models and Methodological Approaches
In Vivo Animal Model Applications
Rodent Models for Neurochemical and Behavioral Research
Rodent models are fundamental in preclinical psychopharmacology for dissecting the complex interactions between neurochemical pathways and behavioral outcomes. Tranylcypromine (B92988) has been a subject of interest in studies focusing on locomotor activity, addiction, and stress responses.
The impact of tranylcromine on motor activity is complex, with research showing both depressant and stimulant effects depending on the timing of administration relative to observation. One study in rats reported an initial depressant effect on spontaneous motor activity, followed by a stimulating effect five hours later. nih.gov This biphasic effect is thought to be related to initial increases in brain serotonin (B10506) followed by a delayed increase in norepinephrine (B1679862). nih.gov
Behavioral sensitization, a phenomenon where repeated administration of a psychostimulant leads to a progressively augmented locomotor response, is a key model for studying the neuroplasticity associated with addiction. nih.govmeliordiscovery.comsygnaturediscovery.combiorxiv.org Tranylcypromine has been shown to enhance nicotine-induced locomotor activity. nih.gov Chronic administration of tranylcypromine also significantly enhances the locomotor response to a single dose of amphetamine in rats. nih.gov This suggests that tranylcypromine can induce cross-sensitization, a process where exposure to one drug enhances the response to another.
Table 1: Effects of Tranylcypromine on Locomotor Activity and Sensitization in Rodent Models
| Model/Parameter | Animal Model | Key Findings | Citation |
|---|---|---|---|
| Spontaneous Motor Activity | Rats | Biphasic effect: initial depression followed by stimulation 5 hours post-administration. | nih.gov |
| Amphetamine-Induced Locomotion | Rats | Chronic tranylcypromine enhances locomotor response to amphetamine. | nih.gov |
| Nicotine-Induced Locomotion | Rodents | Tranylcypromine enhances nicotine-induced locomotor activity. | nih.gov |
Nicotine (B1678760) is considered a weak reinforcer in animal self-administration models, which contrasts with its high addictive potential in humans. nih.gov Research indicates that monoamine oxidase (MAO) inhibition, a primary effect of tranylcypromine, significantly increases the reinforcing effects of nicotine. nih.govdrugbank.com In studies using rat models, pretreatment with tranylcypromine led to avid self-administration of low doses of nicotine that were not reinforcing in control animals. nih.gov
The enhancement of nicotine self-administration by tranylcypromine is associated with an increase in extracellular dopamine (B1211576) in the nucleus accumbens. nih.gov The degree of MAO inhibition appears to correlate with the increase in nicotine intake; a 99% decrease in MAO activity resulted in a nearly 1000% increase in nicotine intake after five days. nih.gov Interestingly, some research suggests that the enhancement of nicotine self-administration by tranylcypromine may also involve mechanisms independent of MAO inhibition, potentially related to off-target effects on monoamine uptake or interactions with nicotine-paired cues. nih.govepa.gov
Table 2: Tranylcypromine in Nicotine Self-Administration Rodent Models
| Model | Animal | Tranylcypromine Pretreatment Effect | Associated Neurochemical Change | Citation |
|---|---|---|---|---|
| Nicotine Self-Administration | Rats | Increased self-administration of low-dose nicotine. | Increased extracellular dopamine in the nucleus accumbens. | nih.gov |
| Stringent Acquisition Test | Rats | Increased rewarding effect of low nicotine doses. | Potentially dopamine-dependent mechanism. | nih.gov |
Preclinical models of stress are vital for evaluating potential antidepressant and anxiolytic compounds. Common models include the forced swim test and immobilization or restraint stress. youtube.comresearchgate.netnih.govnih.gov In the forced swim test, rodents are placed in a container of water from which they cannot escape; the duration of immobility is measured as an indicator of a "behavioral despair" state, which can often be reversed by antidepressant treatment. youtube.comnih.gov
In a chronic restraint stress model, where rats were immobilized for four hours daily for 14 days, tranylcypromine was shown to improve performance in the forced swim test by increasing swimming time and reducing immobility. mdpi.comnih.gov It also decreased anxiety-like behavior in the elevated plus maze test. mdpi.com Another study found that immobility stress itself enhances the time spent immobile in the forced swim test, and this effect was reversed by tranylcypromine at doses that were ineffective in non-stressed mice. researchgate.net
Tranylcypromine's therapeutic potential is being explored in the context of neurodegenerative diseases like Alzheimer's disease, where neuroinflammation is a key pathological feature. nih.govnih.gov The 5xFAD mouse model, which expresses multiple familial Alzheimer's disease mutations, exhibits significant amyloid-β (Aβ) plaque deposition and is a widely used tool for studying the disease. rfmh.orgmdpi.comresearchgate.net
In studies utilizing the 5xFAD model, tranylcypromine administration significantly decreased microglial activation associated with Aβ pathology in both the cortex and hippocampus. nih.gov Microglia are the primary immune cells of the brain, and their chronic activation contributes to neuroinflammation. Tranylcypromine had a less pronounced effect on astrocyte activation, another key player in the neuroinflammatory response. nih.gov In wild-type mice challenged with lipopolysaccharide (LPS) to induce systemic inflammation, tranylcypromine also reduced microglial activation and levels of pro-inflammatory cytokines. nih.govnih.gov These findings suggest that tranylcypromine can suppress neuroinflammatory responses induced by both Aβ and LPS. nih.govnih.gov
Table 3: Effects of Tranylcypromine in Neuroinflammation and Neurodegeneration Models
| Model | Key Pathological Feature | Effect of Tranylcypromine | Citation |
|---|---|---|---|
| 5xFAD Mice (Alzheimer's Disease) | Aβ-mediated microglial activation | Significantly decreased microglial activation in cortex and hippocampus. | nih.gov |
| LPS-injected Wild-type Mice | LPS-induced neuroinflammation | Reduced microglial activation and proinflammatory cytokine levels. | nih.govnih.gov |
Osteolysis is the pathological destruction of bone tissue, often driven by excessive activity of osteoclasts, the cells responsible for bone resorption. frontiersin.orgnih.gov Emerging research has identified a role for tranylcypromine in modulating bone metabolism. In vivo studies have shown that tranylcypromine can restore bone loss in mouse models of lipopolysaccharide (LPS)-induced calvaria osteolysis and osteoporosis caused by estrogen deficiency. nih.govresearchgate.net
The mechanism appears to involve the direct inhibition of osteoclastogenesis—the formation of osteoclasts. nih.gov In vitro experiments using bone marrow-derived macrophage cells showed that tranylcypromine inhibited the formation of osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL), a critical cytokine for osteoclast development. nih.govresearchgate.net This inhibitory effect is mediated through the protein kinase B (AKT) pathway and subsequent downregulation of osteoclast-related genes. nih.gov
Ocular Disease Models (e.g., Alkali Burn-Induced Corneal Neovascularization in Mice)
Tranylcypromine hydrochloride (TCP) has been evaluated in a murine model of alkali burn-induced corneal neovascularization (CNV), a condition that can threaten sight. nih.govfrontiersin.org In this model, chemical injury to the cornea triggers an inflammatory and angiogenic response, leading to the growth of new blood vessels. Studies have shown that the expression of lysine-specific demethylase 1 (LSD1) is significantly elevated after a corneal alkali burn. nih.gov
As an inhibitor of LSD1, TCP administered via subconjunctival injection was found to reduce corneal inflammation and neovascularization. nih.govnih.gov The treatment also improved corneal edema and transparency. nih.gov The alkali burn was shown to increase levels of reactive oxygen species (ROS) and ferrous ions while reducing antioxidative stress indicators in the cornea; these effects were reversed by TCP injection. nih.govnih.gov Mechanistically, TCP was found to suppress the JAK2/STAT3/HIF-1α pathway, which is activated by the alkali burn. nih.gov The therapeutic effects were dose-dependent, with a 10 mg/kg dose showing the most significant suppression of LSD1 expression. frontiersin.org
| Parameter | Effect of Alkali Burn | Effect of Tranylcypromine Hydrochloride (TCP) Treatment | Associated Pathway |
|---|---|---|---|
| Corneal Neovascularization (CNV) | Increased | Reduced nih.govnih.gov | Suppression of JAK2/STAT3/HIF-1α nih.gov |
| Inflammation & Edema | Increased | Reduced nih.govnih.gov | |
| LSD1 Expression | Increased | Inhibited frontiersin.orgnih.gov | |
| Oxidative Stress (ROS, Ferrous Ions) | Increased | Reversed nih.govnih.gov |
In Vitro Cellular System Applications
The murine microglial cell line, BV2, has been used to study the neuroinflammatory effects of tranylcypromine. Research has shown that tranylcypromine can selectively alter the neuroinflammatory response induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. researchgate.netnih.gov Specifically, tranylcypromine suppressed LPS-induced increases in the mRNA levels of proinflammatory cytokines, including IL-1β and IL-6, in BV2 cells. nih.gov
Further investigation into the mechanism revealed that tranylcypromine modulated the LPS-mediated TLR4/ERK/STAT3 signaling pathway to achieve these anti-inflammatory effects. researchgate.netnih.gov In experiments where BV2 cells were pretreated with LPS, subsequent treatment with 5 μM tranylcypromine did not negatively impact cell viability but did alter cytokine production. researchgate.netresearchgate.net This suggests a specific modulatory role on inflammatory signaling pathways rather than a general cytotoxic effect at this concentration. researchgate.netnih.gov
| Cell Line | Stimulus | Tranylcypromine Concentration | Observed Effect | Mechanism |
|---|---|---|---|---|
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | 5 μM | Suppressed IL-1β and IL-6 mRNA levels nih.gov | Inhibition of TLR4/ERK/STAT3 signaling researchgate.netnih.gov |
| No significant effect on cell viability researchgate.netresearchgate.net |
Studies using primary cell cultures have revealed cell-type-specific responses to tranylcypromine. In contrast to its effects on the BV2 microglial cell line, tranylcypromine did not alter LPS-induced proinflammatory cytokine levels in primary astrocyte cultures. nih.govnih.gov This indicates that the compound's anti-inflammatory actions may be specific to microglia. nih.govmdpi.com
Research utilizing human-induced pluripotent stem cell (iPSC)-derived cerebral organoids, a three-dimensional culture system containing various neuronal and glial cell types, has investigated the neurotoxic potential of tranylcypromine. In this model, a relatively high concentration of 10 µM was found to be neurotoxic, leading to reduced proliferation, increased apoptosis, and impaired density and arrangement of both neurons and astrocytes. nih.gov However, other studies have reported that tranylcypromine at concentrations between 1-10 µM can have neuroprotective effects in primary cortical neuronal cultures. researchgate.net These findings suggest that the effects of tranylcypromine on primary neuronal and glial cells are highly dependent on the specific culture system, cell type, and compound concentration used.
Human Umbilical Vein Endothelial Cells (HUVECs) have been employed as an in vitro model to dissect the mechanisms behind tranylcypromine hydrochloride's effects on angiogenesis, a key process in corneal neovascularization. nih.govnih.gov To simulate the hypoxic conditions that drive vessel growth, a hypoxia-reoxygenation (H/R) model was established using HUVECs. nih.govnih.gov
In this system, treatment with tranylcypromine hydrochloride or the use of siRNAs to inhibit LSD1 was shown to attenuate H/R-induced angiogenesis and ferroptosis. nih.govresearchgate.net The compound inhibited key angiogenic processes in HUVECs, including migration, invasion, and tube formation. nih.gov These effects were accompanied by changes in the levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH), indicating a modulation of oxidative stress pathways. nih.govnih.gov
| Cell Line | Model | Effect of Tranylcypromine Hydrochloride |
|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia/Reoxygenation (H/R) | Inhibited angiogenesis (migration, invasion, tube formation) nih.gov |
| Attenuated ferroptosis nih.govnih.gov | ||
| Modulated levels of MDA, SOD, and GSH nih.govresearchgate.net |
The inhibitory potential of tranylcypromine on various cytochrome P450 (CYP) enzymes has been characterized using human liver microsomes. These preparations contain a mixture of drug-metabolizing enzymes and are a standard in vitro tool for predicting drug-drug interactions.
Studies have demonstrated that tranylcypromine is a potent and selective inhibitor of CYP2A6, with a reported IC50 value of 0.42 ± 0.07 µM for the CYP2A6 model activity of coumarin (B35378) 7-hydroxylation. nih.gov Its inhibitory effect on other CYP enzymes was found to be significantly lower. For CYP2E1, the IC50 value was 3.0 ± 1.1 µM, while the IC50 values for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 were all greater than 10 µM in one study. nih.gov Another investigation, using cDNA-expressed human CYP enzymes, determined that tranylcypromine acts as a competitive inhibitor of CYP2C19 (Ki = 32 μM) and CYP2D6 (Ki = 367 μM), and as a noncompetitive inhibitor of CYP2C9 (Ki = 56 μM). nih.govresearchgate.net The potent and selective inhibition of CYP2A6 suggests its utility as an in vitro tool for studying this specific enzyme. nih.gov
| CYP Enzyme | Inhibition Value | Inhibition Type |
|---|---|---|
| CYP2A6 | IC50 = 0.42 µM nih.gov | - |
| CYP2E1 | IC50 = 3.0 µM nih.gov | - |
| CYP1A2 | IC50 > 10 µM nih.gov | - |
| CYP2C9 | IC50 > 10 µM nih.gov; Ki = 56 µM nih.govresearchgate.net | Noncompetitive nih.govresearchgate.net |
| CYP2C19 | IC50 > 10 µM nih.gov; Ki = 32 µM nih.govresearchgate.net | Competitive nih.govresearchgate.net |
| CYP2D6 | IC50 > 10 µM nih.gov; Ki = 367 µM nih.govresearchgate.net | Competitive nih.govresearchgate.net |
| CYP3A4 | IC50 > 10 µM nih.gov | - |
Tranylcypromine has been investigated for its effects on cell proliferation in various cancer cell lines. In breast cancer cell lines, including the estrogen receptor-positive MCF-7 cell line, tranylcypromine has been reported to effectively decrease cell proliferation. nih.gov This anti-proliferative effect has also been observed in other breast cancer lines such as MDA-MB-231 and MDA-MB-453. nih.gov
In contrast to these findings, the effect of tranylcypromine on cell growth appears to be cell-type specific. A study using the human prostate carcinoma cell line LNCaP-LN3 reported that treatment with tranylcypromine resulted in an increase in cellular proliferation. nih.govnih.gov This highlights the importance of the specific cellular context in determining the functional outcome of tranylcypromine treatment.
Induced Pluripotent Stem (iPS) Cell Generation from Mouse Embryonic Fibroblasts
Tranylcypromine hydrochloride has been identified as a key small molecule in the chemical reprogramming of somatic cells into induced pluripotent stem (iPS) cells. In preclinical models utilizing mouse embryonic fibroblasts (MEFs), tranylcypromine hydrochloride, in combination with other small molecules, facilitates the generation of iPS cells without the need for genetic factors. This chemical cocktail typically includes CHIR99021, Forskolin, Valproic Acid, 3-Deazaneplanocin A, and RepSox. The inclusion of tranylcypromine hydrochloride in this combination promotes the complex process of cellular reprogramming, leading to the establishment of pluripotent stem cell lines from MEFs.
Further studies have also demonstrated the utility of tranylcypromine in reprogramming human cells. When combined with CHIR99021, tranylcypromine hydrochloride can induce the reprogramming of human primary keratinocytes into iPS cells with the transduction of only two factors, Oct4 and Klf4. This is significant as it circumvents the need for exogenous Sox2 expression, a common component in iPSC generation protocols.
Advanced Research Methodologies
In Vivo Microdialysis for Extracellular Neurotransmitter Monitoring
In vivo microdialysis is a powerful technique for monitoring the real-time neurochemical effects of psychoactive compounds like tranylcypromine hydrochloride. This minimally invasive procedure allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing a dynamic view of neurotransmitter fluctuations.
In a notable study, in vivo microdialysis was employed to measure the concentrations of serotonin (5-HT), dopamine (DA), and glutamate in the hypothalamus of a rat model of serotonin syndrome induced by the co-administration of tranylcypromine hydrochloride and fluoxetine. The findings revealed a dramatic increase in the extracellular levels of both serotonin and dopamine. Specifically, the levels of 5-HT and DA increased by approximately 40-fold and 44-fold, respectively, compared to pre-administration baseline levels nih.gov. A delayed increase in glutamate levels was also observed in this model nih.gov. These results highlight the profound impact of tranylcypromine hydrochloride on monoaminergic and glutamatergic systems.
Table 1: Effect of Tranylcypromine Hydrochloride and Fluoxetine on Extracellular Neurotransmitter Levels in the Hypothalamus
| Neurotransmitter | Fold Increase (Compared to Baseline) |
|---|---|
| Serotonin (5-HT) | ~40 |
| Dopamine (DA) | ~44 |
| Glutamate | Delayed Increase |
Enzyme Activity Assays (e.g., Monoamine Oxidase Activity Measurement)
The primary mechanism of action of tranylcypromine hydrochloride is the inhibition of monoamine oxidase (MAO) enzymes. Enzyme activity assays are crucial for quantifying the inhibitory potency of tranylcypromine hydrochloride against the two main isoforms, MAO-A and MAO-B.
These assays typically involve the use of a substrate that is metabolized by MAO to produce a detectable product. For instance, a common fluorimetric method utilizes p-tyramine as a substrate for both MAO-A and MAO-B. The enzymatic reaction produces hydrogen peroxide (H2O2), which then reacts with a probe to generate a fluorescent signal. The intensity of the fluorescence is directly proportional to the MAO activity. To differentiate between MAO-A and MAO-B inhibition, specific inhibitors such as clorgyline (for MAO-A) and pargyline (for MAO-B) are used.
Studies using such assays have determined the half-maximal inhibitory concentration (IC50) values for tranylcypromine. The IC50 values for MAO-A and MAO-B are reported to be 2.3 µM and 0.95 µM, respectively, indicating a slight preference for MAO-B inhibition abcam.com.
Table 2: Inhibitory Potency (IC50) of Tranylcypromine against MAO Isoforms
| MAO Isoform | IC50 Value (µM) |
|---|---|
| MAO-A | 2.3 |
| MAO-B | 0.95 |
Molecular Biological Techniques for Gene Expression Analysis (e.g., hnRNA, mRNA Quantification)
Molecular biological techniques are essential for understanding the downstream effects of tranylcypromine hydrochloride on gene expression. In a study utilizing human-induced pluripotent stem cell (iPSC)-derived cerebral organoids, the impact of tranylcypromine on the expression of genes related to histone demethylation was investigated.
The results demonstrated that tranylcypromine treatment leads to the suppression of the transcriptional activity of genes targeted by BHC110/LSD1 (lysine-specific demethylase 1) nih.gov. This was accompanied by an increase in the expression of histone di-methylated K4 nih.gov. These findings suggest that in addition to its MAO inhibitory activity, tranylcypromine hydrochloride can modulate gene expression through epigenetic mechanisms. The quantification of specific messenger RNA (mRNA) transcripts for LSD1 target genes and the assessment of histone methylation status are key molecular biological approaches in such investigations.
Histological Staining and Immunofluorescence Analysis
Histological and immunofluorescence techniques provide critical insights into the cellular and tissue-level effects of tranylcypromine hydrochloride. In a study investigating the impact of tranylcypromine hydrochloride on an alkali burn-induced corneal neovascularization mouse model, histological staining with hematoxylin and eosin (H&E) was performed. The results showed that subconjunctival injection of tranylcypromine hydrochloride reduced corneal inflammation and neovascularization nih.gov.
Immunofluorescence analysis in the same study was used to detect specific protein markers. For example, double immunofluorescence labeling for VEGFA and CD31 was conducted to assess angiogenesis nih.gov. In a different preclinical model using human-induced pluripotent stem cell-derived brain organoids, immunofluorescence staining was employed to examine the expression of neuron-specific markers such as TUJ1 and the astrocyte marker GFAP frontiersin.orgresearchgate.net. The findings indicated that at higher concentrations, tranylcypromine caused attenuated neuron growth and disarrangement frontiersin.org.
Biochemical Assessment of Oxidative Stress Markers (e.g., Malondialdehyde, Superoxide Dismutase, Glutathione)
Biochemical assays to measure oxidative stress markers are employed to evaluate the potential of tranylcypromine hydrochloride to modulate oxidative cellular damage. In a study on a mouse model of alkali burn-induced corneal neovascularization, the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activities of the antioxidant enzymes superoxide dismutase (SOD) and glutathione (GSH) were assessed in corneal tissues nih.gov.
The study found that corneal alkali burns led to an increase in reactive oxygen species (ROS) levels and a reduction in antioxidative stress indicators. Treatment with tranylcypromine hydrochloride injection reversed these effects, suggesting a protective role against oxidative stress in this model nih.gov. The measurement of MDA is typically performed using a spectrophotometric method based on its reaction with thiobarbituric acid (TBA) nih.gov. The activities of SOD and GSH are determined using commercially available assay kits nih.gov.
Table 3: Effect of Tranylcypromine Hydrochloride on Oxidative Stress Markers in a Corneal Alkali Burn Model
| Oxidative Stress Marker | Effect of Tranylcypromine Hydrochloride Treatment |
|---|---|
| Malondialdehyde (MDA) | Decreased |
| Superoxide Dismutase (SOD) | Increased |
| Glutathione (GSH) | Increased |
Ferroptosis Detection and Quantification Methods (e.g., FerroOrange Staining)
In preclinical research, the investigation of tranylcypromine hydrochloride's effects on ferroptosis, an iron-dependent form of programmed cell death, utilizes specific detection and quantification methods. One prominent technique is FerroOrange staining. FerroOrange is a fluorescent probe that specifically detects intracellular ferrous ions (Fe2+), a key mediator of ferroptosis. An increase in FerroOrange fluorescence intensity within cells is indicative of elevated labile iron levels, a hallmark of ferroptosis.
Research on the role of tranylcypromine hydrochloride in corneal neovascularization provides a clear example of this methodology. nih.govnih.gov In a mouse model of alkali burn-induced corneal injury, FerroOrange staining was used on corneal tissues to assess the levels of ferrous ions. nih.govnih.gov The study observed that alkali burns led to an increase in ferrous ion levels, which was reversed by the administration of tranylcypromine hydrochloride. nih.govnih.gov Similarly, in an in vitro model using human umbilical vein endothelial cells (HUVECs) subjected to hypoxia/reoxygenation, FerroOrange staining demonstrated that tranylcypromine hydrochloride could inhibit the H/R-induced increase in Fe2+ levels. nih.gov
Beyond direct iron detection with FerroOrange, the assessment of ferroptosis in studies involving tranylcypromine hydrochloride also includes the quantification of other relevant biomarkers. These often involve measuring levels of malondialdehyde (MDA), a product of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH). nih.govnih.gov Additionally, the expression of key proteins that regulate ferroptosis, such as glutathione peroxidase 4 (GPX4) and 4-hydroxynonenal (4-HNE), are analyzed to corroborate the findings from staining methods. nih.govnih.gov
Cell Functionality Assays (e.g., Cell Scratching, Transwell Migration, Tube Formation)
To evaluate the functional consequences of tranylcypromine hydrochloride treatment on endothelial cells, particularly in the context of angiogenesis (the formation of new blood vessels), a suite of in vitro cell functionality assays are employed. These assays model different stages of the angiogenic process, including cell migration and the formation of capillary-like structures.
Cell Scratching Assay: This method, also known as the wound healing assay, assesses collective cell migration. A "scratch" or gap is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. In studies investigating tranylcypromine hydrochloride, this assay was used to show that the compound could inhibit the migration of human umbilical vein endothelial cells (HUVECs) that was induced by hypoxia/reoxygenation. nih.gov
Transwell Migration Assay: This assay evaluates the chemotactic migration of individual cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber, and the number of cells that migrate through the pores to the lower side of the membrane is quantified. Research has demonstrated that tranylcypromine hydrochloride reduces the migration of HUVECs in this assay, indicating an inhibitory effect on endothelial cell motility. nih.govnih.gov
Tube Formation Assay: This assay models the later stages of angiogenesis, where endothelial cells differentiate and organize into three-dimensional, capillary-like networks. Cells are plated on a basement membrane extract, and the formation of these "tubes" is observed and quantified. Studies have utilized this assay to confirm that tranylcypromine hydrochloride inhibits the ability of HUVECs to form these vascular networks in vitro. nih.gov
These functional assays collectively provide evidence that tranylcypromine hydrochloride can impede key processes involved in angiogenesis by affecting endothelial cell migration and differentiation.
CRISPR-Based Chromatin Remodeling Techniques
Tranylcypromine hydrochloride is an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme that removes methyl groups from histones, thereby remodeling chromatin and regulating gene expression. tocris.comnih.gov The advent of CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology has revolutionized the study of such epigenetic mechanisms. While direct studies combining tranylcypromine hydrochloride with CRISPR-based chromatin remodeling are emerging, the intersection of these fields provides powerful methodological approaches.
CRISPR-based techniques can be adapted to precisely edit the epigenome. A catalytically inactive form of Cas9 (dCas9) can be fused to various enzymatic domains, including histone demethylases or methyltransferases. researchgate.net This dCas9-fusion protein can then be guided by a specific guide RNA (gRNA) to a target genomic locus to locally alter chromatin states and study the functional consequences.
The relevance of this to tranylcypromine hydrochloride research is significant. For instance:
Target Validation: Researchers can use a dCas9-LSD1 fusion to mimic the effect of LSD1 at specific gene promoters and compare the outcomes to treatment with tranylcypromine hydrochloride. This allows for a precise dissection of which LSD1 target genes are responsible for the observed cellular phenotype.
Mechanism of Action: By using CRISPR to systematically knock out or modify genes involved in chromatin remodeling, scientists can investigate the pathways through which tranylcypromine hydrochloride exerts its effects. tocris.com
Enhancing Genome Editing: The state of chromatin, which is modulated by enzymes like LSD1, can influence the efficiency of standard CRISPR-Cas9 genome editing. nih.govbiorxiv.org Tranylcypromine hydrochloride could potentially be used to modulate chromatin into a more "open" state, thereby enhancing the accessibility of the DNA to the Cas9 nuclease and improving editing efficiency at specific, otherwise inaccessible, genomic locations. biorxiv.org
These CRISPR-based approaches enable a highly targeted investigation of the epigenetic mechanisms influenced by tranylcypromine hydrochloride, moving beyond global inhibition to understand its effects at specific genes and regulatory elements. tocris.com
Emerging Research Frontiers and Potential Applications
Neuroprotective Strategies in Neurodegenerative Disorders
The neuroprotective potential of tranylcypromine (B92988) hydrochloride is an area of growing interest, with research focused on its ability to mitigate the pathological processes underlying neurodegenerative diseases such as Parkinson's and Alzheimer's.
Parkinson's Disease Research
Tranylcypromine may possess neuroprotective properties relevant to the treatment of Parkinson's disease. wikipedia.org Research has explored the effects of its stereoisomers, with studies indicating that low doses of the (+)-isomer could be an effective adjuvant therapy in Parkinson's disease. nih.gov Biochemical analyses have shown that these low doses can inhibit MAO activity without inducing the hypertensive reactions that can occur at higher concentrations. nih.gov A clinical trial in patients with Parkinson's disease observed some initial improvement and only a slight worsening of symptoms after a 1.5-year follow-up period. wikipedia.org
Alzheimer's Disease Research
In the context of Alzheimer's disease, monoamine oxidase (MAO) enzymes are considered to play a significant role in its pathogenesis. nih.govpsychotropical.com As an MAO inhibitor, tranylcypromine is being studied for its neuroprotective capabilities. nih.govpsychotropical.com Research has shown that tranylcypromine can protect cortical neurons from toxicity induced by synthetic amyloid-β (Aβ)-(1-42) oligomers. nih.gov Studies have demonstrated that it can prevent Aβ-induced neuronal death in a manner that is dependent on its concentration. nih.govresearchgate.net
Furthermore, tranylcypromine and its derivatives have been found to influence the early stages of the Aβ aggregation process. nih.gov Research in a mouse model of Alzheimer's disease (5xFAD mice) revealed that the administration of tranylcypromine significantly reduced microglial activation, although it had lesser effects on astrocyte activation. mdpi.comnih.gov These findings suggest that tranylcypromine can suppress neuroinflammatory responses induced by Aβ. mdpi.comnih.gov
Amide derivatives of tranylcypromine have also been developed and tested. One such derivative, TCP acetamide (B32628) (TCP-Ac), has been shown to be more effective than the parent compound in protecting cortical neurons against Aβ toxicity, demonstrating significant protective effects at nanomolar concentrations. nih.gov In experimental models, co-incubation of Aβ(1-42) oligomers with TCP-Ac was able to almost completely prevent Aβ-induced neurodegeneration. nih.govpsychotropical.com
Table 1: Neuroprotective Effects of Tranylcypromine and its Derivatives in Alzheimer's Disease Models
| Compound | Model System | Key Findings |
|---|---|---|
| Tranylcypromine | Cortical neurons challenged with Aβ(1-42) oligomers | Prevents Aβ-induced neuronal death in a concentration-dependent manner. nih.govresearchgate.net |
| Tranylcypromine | 5xFAD mouse model of Alzheimer's disease | Significantly decreases Aβ-mediated microglial activation. mdpi.comnih.gov |
| TCP acetamide (TCP-Ac) | Cortical neurons challenged with Aβ(1-42) oligomers | More efficacious than tranylcypromine, providing significant neuroprotection at nanomolar concentrations. nih.gov |
| TCP acetamide (TCP-Ac) | In vitro Aβ(1-42) aggregation assay | More effective than tranylcypromine in slowing the formation of Aβ(1-42) aggregates. nih.gov |
Oncological Research and Development
Tranylcypromine hydrochloride's role as an inhibitor of lysine-specific demethylase 1 (LSD1) has garnered significant attention in cancer research. wikipedia.orgcancer.gov LSD1 is overexpressed in various cancers and is implicated in tumor cell proliferation, migration, and invasion. cancer.govnih.gov By inhibiting LSD1, tranylcypromine can prevent the transcription of LSD1 target genes, thereby exerting an antineoplastic effect. cancer.gov
Regulation of Cancer Cell Growth and Metastasis
LSD1 and its downstream targets are involved in the processes of cancer cell growth and metastasis. wikipedia.orgnih.gov Consequently, the inhibition of LSD1 by tranylcypromine and its derivatives represents a promising strategy in anti-cancer drug discovery. nih.gov The inactivation of LSD1 has been shown to specifically inhibit the progression and metastasis of tumors. nih.gov For instance, chemical inhibition of LSD1 has proven effective in inhibiting cell proliferation in prostate cancer models. asco.org Furthermore, combining tranylcypromine with an NRF2 inhibitor has demonstrated synergistic effects, leading to a significant reduction in tumor proliferation. nih.gov
Impact on Leukemia Cell Maturation
LSD1 has emerged as a promising epigenetic target in the treatment of acute myeloid leukemia (AML). nih.gov Tranylcypromine has been tested for its potential in cancer treatment through the regulation of leukemia cell maturation. mdpi.comnih.gov Studies have shown that only tranylcypromine derivatives are capable of inducing a differentiation response in AML. nih.gov The inhibition of LSD1 by these derivatives interferes with GFI1-mediated repression of PU.1 target genes, which in turn induces differentiation in AML cells. nih.gov In non-M3 acute myeloid leukemia, the LSD1 inhibitor tranylcypromine has been shown to sensitize blast cells to all-trans retinoic acid. nih.gov
Development of Tranylcypromine Analogues with Enhanced LSD1 Inhibitory Activity
To improve potency and selectivity, numerous tranylcypromine derivatives have been synthesized and evaluated as LSD1 inhibitors. nih.govnih.govnih.gov These efforts have focused on modifying the phenyl ring and cyclopropylamine (B47189) of tranylcypromine. nih.gov For example, a series of 4-benzamide analogues of tranylcypromine were prepared by introducing aroylamino and arylacetylamino moieties at the C4 position of the phenyl ring. nih.gov
One area of focus has been to design molecules that can fill the large catalytic cleft of the LSD1 enzyme. nih.gov This has led to the development of tranylcypromine analogues with long, hindered substituents. nih.gov For instance, meta thienyl analogs have been shown to be highly potent and selective over MAO-B. tandfonline.com In prostate cancer cells, novel analogues of tranylcypromine have demonstrated approximately 1000-fold greater potency as LSD1 inhibitors compared to the parent compound. asco.org
A significant challenge in the development of these analogues is to improve their drug-like properties, such as microsomal stability and reducing off-target effects like hERG channel inhibition. nih.govsemanticscholar.org Researchers have designed and synthesized novel series of derivatives with modifications to address these issues. nih.govsemanticscholar.org For example, a compound possessing 2-fluoropyridine (B1216828) and 2,8-diaza-spiro[4.5]decane groups showed potent LSD1 inhibitory activity along with desirable hERG channel inhibition and microsomal stability profiles. nih.govsemanticscholar.org
Table 2: Examples of Tranylcypromine Analogues and their LSD1 Inhibitory Activity
| Analogue | Modification | Key Finding |
|---|---|---|
| 4-Phenylbenzamide TCP derivative | Phenyl moiety at the benzamide (B126) C4 position | Serves as a reference compound for further modifications. tandfonline.com |
| Meta thienyl analogs (4b and 5b) | Thienyl group at the benzamide C3 position | High potency with IC50 values of 0.015 and 0.005 μM, and high selectivity over MAO-B. tandfonline.com |
| S2157 derivative with 2-fluoropyridine and 2,8-diaza-spiro[4.5]decane groups (Compound 10) | Modifications of the benzyloxy and piperazine (B1678402) groups | Improved LSD1-inhibitory activity and liver microsomal stability compared to the parent compound S2157. nih.govsemanticscholar.org |
| S1427 (eutomer of Compound 10) | Optical resolution of Compound 10 | Potent LSD1 inhibitory activity with desirable hERG channel inhibition and microsomal stability profiles. nih.govsemanticscholar.org |
Ocular Pathologies: Corneal Neovascularization Research
Tranylcypromine hydrochloride is under investigation for its potential therapeutic effects on ocular pathologies, specifically corneal neovascularization (CNV). nih.govnih.gov CNV is the abnormal growth of new blood vessels from the limbus into the cornea, a condition that can threaten sight by compromising corneal transparency. nih.gov Research has focused on the compound's role as an inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of tumor angiogenesis. nih.govresearchgate.net
In a key study utilizing an alkali burn-induced CNV mouse model, subconjunctival injection of tranylcypromine hydrochloride was found to reduce both corneal inflammation and neovascularization. nih.gov The mechanism of this effect is linked to the suppression of the Hypoxia-inducible factor 1-alpha (HIF-1α) pathway. nih.govresearchgate.net Alkali burns were shown to increase the expression of LSD1 and HIF-1α in the cornea. nih.gov By inhibiting LSD1, tranylcypromine hydrochloride prevents the accumulation of HIF-1α, a primary regulator of the cellular response to hypoxia that drives the transcription of angiogenic factors like vascular endothelial growth factor (VEGF). nih.govnih.gov
The study's findings suggest that LSD1 inhibition by tranylcypromine hydrochloride prevents angiogenesis, oxidative stress, and ferroptosis (a form of programmed cell death) in the cornea following chemical injury. nih.govresearchgate.net In vitro experiments using human umbilical vein endothelial cells (HUVECs) further corroborated these findings, showing that the compound inhibited hypoxia/reoxygenation-induced ferroptosis and angiogenesis. nih.gov These results highlight LSD1 as a potential therapeutic target for CNV, and tranylcypromine hydrochloride as a promising agent in this emerging area of research. nih.govresearchgate.net
| Model System | Intervention | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Alkali burn-induced CNV mouse model (in vivo) | Subconjunctival injection of Tranylcypromine Hydrochloride (TCP) | Reduced corneal inflammation and neovascularization. nih.gov Reversed increase in ROS and ferrous ion levels. nih.gov | Inhibition of LSD1, leading to suppression of the HIF-1α pathway. nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) (in vitro) | TCP or siRNA knockdown of LSD1/HIF-1α | Inhibited hypoxia/reoxygenation-induced ferroptosis and angiogenesis (migration, invasion, tube formation). nih.gov | Downregulation of HIF-1α, which is associated with ROS production, ferroptosis, and angiogenesis. nih.gov |
Bone Metabolism and Antiosteoporotic Research
The effects of tranylcypromine on bone metabolism have been a subject of research, with studies focusing on its potential to treat bone loss diseases like osteoporosis. nih.gov This research centers on the compound's ability to inhibit osteoclastogenesis, the process of forming osteoclasts, which are cells responsible for bone resorption. nih.gov
In vitro studies have demonstrated that tranylcypromine is capable of inhibiting osteoclastogenesis induced by the receptor activator of NF-κB ligand (RANKL) in bone marrow-derived macrophage cells without causing cytotoxicity. nih.gov It was also shown to effectively suppress the bone resorption activity of mature osteoclasts. nih.gov The molecular mechanism behind this effect involves the protein kinase B (AKT)-mediated pathway, followed by the nuclear factor of activated T cells, cytoplasmic 1 (NFATc1)-c-fos pathway. nih.gov Tranylcypromine was found to inhibit the expression of genes related to osteoclast formation in a time-dependent manner through this signaling cascade. nih.gov
Furthermore, research has indicated that the expression and activity of monoamine oxidase-A (MAO-A) are upregulated during RANKL-stimulated osteoclast differentiation and that tranylcypromine down-regulates this activity. nih.gov This suggests that MAO-A plays a significant role in osteoclastogenesis and may be a key target in the inhibitory effects of tranylcypromine. nih.gov
In vivo studies have provided further evidence for its antiosteoporotic potential. Tranylcypromine was shown to be capable of restoring bone loss in both a lipopolysaccharide (LPS)-induced calvaria osteolysis model and an estrogen deficiency-induced osteoporosis model in mice. nih.gov These findings highlight tranylcypromine as a potential candidate for therapeutic intervention in diseases characterized by excessive bone resorption. nih.gov
| Study Type | Model | Observed Effects | Molecular Pathway Implicated |
|---|---|---|---|
| In Vitro | RANKL-induced bone marrow-derived macrophages | Inhibited osteoclast differentiation and bone resorption. nih.gov | Inhibition of AKT-mediated NFATc1-c-fos pathway. nih.gov Down-regulation of MAO-A expression and activity. nih.gov |
| In Vivo | LPS-induced calvaria osteolysis mouse model | Restored bone loss. nih.gov | Not specified |
| In Vivo | Estrogen deficiency-induced osteoporosis mouse model | Restored bone loss. nih.gov | Not specified |
Role as an Epigenetic Modulator in Biological Systems
Beyond its classical enzymatic inhibition, tranylcypromine is recognized for its role as an epigenetic modulator, primarily through its inhibition of Lysine-specific demethylase 1 (LSD1), also known as KDM1A. acs.orgnih.govnih.govwikipedia.org LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in regulating gene transcription by removing methyl groups from specific histone residues. acs.org
LSD1 specifically demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). acs.orgnih.gov The methylation status of these histone residues is critical for chromatin structure and gene expression. By inhibiting LSD1, tranylcypromine prevents this demethylation, thereby acting as a small molecule inhibitor of histone demethylation. wikipedia.org This leads to changes in the epigenetic landscape and can derepress the transcriptional activity of genes targeted by LSD1. wikipedia.org
Tranylcypromine, a trans-2-phenylcyclopropylamine (TCP) derivative, covalently binds to the FAD cofactor within the catalytic site of LSD1, leading to its irreversible inhibition. acs.orgnih.gov This mechanism of action has made tranylcypromine a foundational structure for the development of numerous other potent and selective LSD1 inhibitors for therapeutic purposes, particularly in oncology, as LSD1 is frequently overexpressed in various cancers. acs.orgnih.gov Research has shown that treatment of certain cells with tranylcypromine can significantly reduce cellular proliferation, cell cycle progression, and invasiveness, underscoring the importance of its epigenetic activity. nih.gov
Investigating Comprehensive Mechanistic Interplay and Polypharmacology
Tranylcypromine exhibits a complex pharmacological profile, characterized by its interaction with multiple molecular targets, a concept known as polypharmacology. Its primary and most well-established mechanism of action is the non-selective and irreversible inhibition of monoamine oxidase (MAO) enzymes, MAO-A and MAO-B. wikipedia.orgdrugbank.com MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). drugbank.com By irreversibly inhibiting both isoforms, tranylcypromine causes a sustained increase in the synaptic availability of these neurotransmitters. wikipedia.org
The mechanistic interplay of tranylcypromine extends beyond MAO inhibition to its significant activity as an inhibitor of the epigenetic enzyme LSD1. wikipedia.org The inhibition of LSD1 occurs at therapeutic concentrations and represents a distinct mechanistic pathway from its effects on neurotransmitter levels. wikipedia.org This dual action on two functionally different enzyme systems—one central to neurotransmission and the other to epigenetic regulation—is a clear example of its polypharmacological nature.
This multi-target activity contributes to a broad spectrum of biological effects. While MAO inhibition is linked to its antidepressant properties, LSD1 inhibition is being explored for applications in cancer and other conditions where epigenetic dysregulation is a factor. wikipedia.org Additionally, research has indicated that tranylcypromine may inhibit other enzymes, such as CYP2A6, at therapeutic concentrations, although the clinical significance of this is less understood. wikipedia.org The comprehensive mechanistic profile of tranylcypromine, involving both neuropharmacological and epigenetic pathways, continues to be an active area of investigation. researchgate.net
Q & A
Q. What experimental methodologies are recommended for determining the IC50 values of tranylcypromine hydrochloride against MAO-A, MAO-B, and LSD1?
To quantify inhibitory potency, use in vitro enzyme activity assays with purified recombinant MAO-A, MAO-B, or LSD1. For MAO inhibition, measure the decrease in substrate (e.g., serotonin for MAO-A, phenethylamine for MAO-B) turnover via spectrophotometric or fluorometric detection of hydrogen peroxide or aldehydes . For LSD1, employ a demethylase activity assay using histone H3K4me2/me1 peptides and quantify formaldehyde release via a coupled enzymatic reaction . Validate results with cell-based models (e.g., neuronal or cancer cell lines) to confirm target engagement in physiological contexts. Include positive controls (e.g., pargyline for MAO inhibition) and account for irreversible inhibition by pre-incubating tranylcypromine with enzymes before substrate addition .
Q. What are the standard protocols for handling and storing tranylcypromine hydrochloride to ensure experimental reproducibility?
Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. Prepare stock solutions in sterile water or DMSO (up to 100 mM) and aliquot to avoid freeze-thaw cycles. For cell-based studies, use working concentrations ≤10 μM to minimize off-target effects (e.g., MAO inhibition in non-target cells). Adhere to OSHA HCS guidelines: wear nitrile gloves, safety goggles, and a lab coat during handling, and avoid inhalation or skin contact due to acute toxicity . Dispose of waste via certified chemical waste streams to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported LSD1 inhibition efficiencies of tranylcypromine hydrochloride across different studies?
Discrepancies may arise from variations in assay conditions (e.g., substrate concentration, pH) or cell-type specificity. To address this:
- Standardize assays : Use identical recombinant LSD1 constructs and substrate peptides (e.g., H3K4me2) across experiments.
- Validate with orthogonal methods : Confirm demethylase inhibition via Western blot (reduced H3K4me1/me2 levels) or ChIP-seq for LSD1 target genes .
- Control for MAO off-target effects : Use MAO-deficient cell lines or co-treat with MAO inhibitors (e.g., clorgyline) to isolate LSD1-specific activity .
Q. What strategies enhance the reprogramming efficiency of induced pluripotent stem cells (iPSCs) using tranylcypromine hydrochloride?
Tranylcypromine synergizes with CHIR99021 (a GSK-3β inhibitor) to replace Oct4/Klf4 in murine fibroblasts. Optimize by:
- Timing : Add tranylcypromine (0.5–2 μM) during the early phase (days 3–7) of reprogramming to modulate chromatin accessibility .
- Combinatorial screening : Test with other epigenetic modulators (e.g., valproic acid) to further reduce reprogramming time.
- Functional validation : Assess pluripotency via Nanog reporter activation and teratoma formation assays .
Q. How can deuterium-labeled tranylcypromine hydrochloride (e.g., [<sup>2</sup>H5]-tranylcypromine) improve pharmacokinetic studies?
Deuterated analogs enable precise tracking of drug metabolism and distribution using LC-MS/MS. Key applications:
- Stability assays : Compare <sup>2</sup>H-labeled vs. unlabeled compound in liver microsomes to identify metabolic hotspots .
- Tissue distribution : Quantify deuterated drug in brain vs. plasma to assess blood-brain barrier penetration .
- Mechanistic studies : Use stable isotope labeling to differentiate parent drug vs. metabolite effects in MAO/LSD1 inhibition assays .
Methodological Considerations
- NIH Guidelines Compliance : Document experimental conditions (e.g., cell line authentication, batch numbers) to ensure reproducibility .
- Data Contradiction Analysis : Use meta-analysis tools to compare IC50 values across studies, adjusting for assay variability .
- Safety Protocols : Implement fume hoods for weighing powdered tranylcypromine and use closed-system centrifuges to avoid aerosolization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
